
1-Fluorooctadec-9-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluorooctadec-9-ene: is an organic compound that belongs to the class of alkenes It is characterized by the presence of a fluorine atom attached to the first carbon of an 18-carbon chain with a double bond at the ninth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluorooctadec-9-ene can be synthesized through several methods. One common approach involves the fluorination of octadec-9-ene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agent and reaction conditions can be optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluorooctadec-9-ene can undergo various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated products.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield 1-fluorooctadecane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of diols or ketones.
Reduction: Formation of 1-fluorooctadecane.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
1-Fluorooctadec-9-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with fluorine-containing functional groups.
Biology: Investigated for its potential use in modifying biological molecules to study fluorine’s effects on biological activity.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated analogs of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism by which 1-Fluorooctadec-9-ene exerts its effects depends on the specific application. In organic synthesis, the fluorine atom can influence the reactivity and stability of the compound, often enhancing its resistance to metabolic degradation in biological systems. The double bond allows for further functionalization, making it a versatile intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Octadecene: A non-fluorinated analog with similar chain length but lacking the fluorine atom.
1-Bromoctadec-9-ene: A brominated analog with a bromine atom instead of fluorine.
1-Chlorooctadec-9-ene: A chlorinated analog with a chlorine atom instead of fluorine.
Uniqueness: 1-Fluorooctadec-9-ene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and bond strength. This makes it more resistant to metabolic degradation and can enhance the compound’s stability and reactivity in various applications.
Eigenschaften
CAS-Nummer |
63064-30-2 |
|---|---|
Molekularformel |
C18H35F |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
1-fluorooctadec-9-ene |
InChI |
InChI=1S/C18H35F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |
InChI-Schlüssel |
XOOXYSIWFZYHMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)
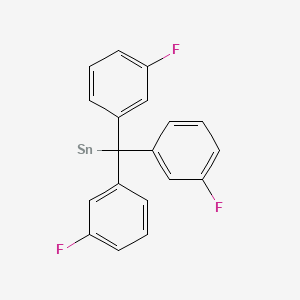


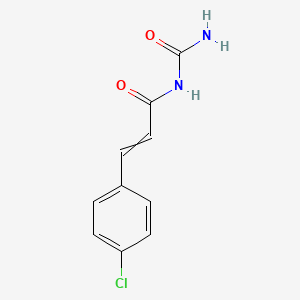
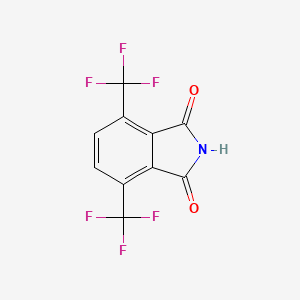
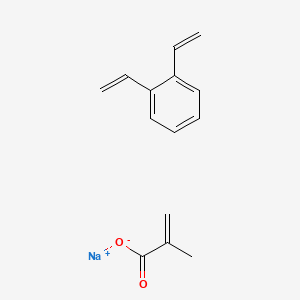
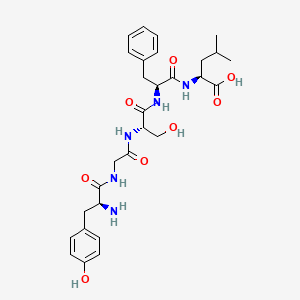
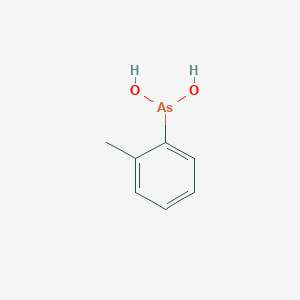

![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)


